

# Application Notes and Protocols for Clinical Trials of Revaprazan in Erosive Esophagitis

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and conducting clinical trials for **Revaprazan**, a potassium-competitive acid blocker (P-CAB), for the treatment of erosive esophagitis (EE).

# Introduction to Revaprazan and Erosive Esophagitis

Erosive esophagitis (EE) is a common complication of gastroesophageal reflux disease (GERD), characterized by mucosal breaks in the distal esophagus caused by refluxed gastric acid.[1] The primary goals of EE treatment are to heal the esophageal mucosa, relieve symptoms, and prevent recurrence.[2] Current standard of care often involves proton pump inhibitors (PPIs).[1] However, a subset of patients may not achieve complete healing or symptom resolution with PPIs.[1]

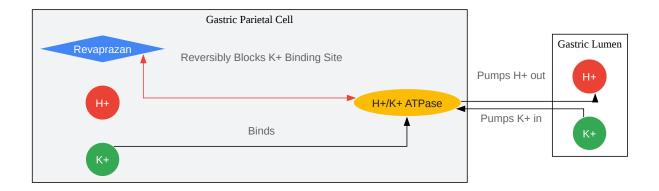
**Revaprazan** is a novel, reversible potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[3][4] Unlike irreversible PPIs, **Revaprazan** binds reversibly to the potassium-binding site of the proton pump, offering a rapid onset of action and potent, sustained acid suppression.[3][4][5]

# **Mechanism of Action of Revaprazan**

**Revaprazan** competitively blocks the potassium-binding site of the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[4][5] This inhibition is reversible and occurs in a



concentration-dependent manner.[4] By blocking the proton pump, **Revaprazan** reduces the secretion of gastric acid into the stomach lumen, thereby increasing the intragastric pH.[6]



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Mechanism of **Revaprazan** on the H+/K+ ATPase.

# **Preclinical Data Summary**

While specific preclinical studies of **Revaprazan** in erosive esophagitis animal models are not extensively published, the following summarizes known preclinical findings.[7]

Table 1: Summary of Preclinical Data for Revaprazan



Parameter	Species	Key Findings	Reference
Pharmacodynamics	In vitro (AGS cells)	Inhibits H. pylori- induced COX-2 expression by blocking Akt signaling, suggesting anti- inflammatory properties beyond acid suppression.	[8]
Pharmacokinetics	Rat, Dog	Low oral bioavailability, suggested to be due to first-pass effect and poor water solubility.	[4]
Toxicology	(General for P-CABs)	Long-term safety data is still being gathered, with a focus on monitoring serum gastrin levels and gastric mucosal histology.	[9]

# **Clinical Trial Protocols**

The clinical development of **Revaprazan** for erosive esophagitis should follow a phased approach as outlined below, consistent with FDA guidance.[10]

## **Phase I Clinical Trial Protocol**

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **Revaprazan** in healthy adult volunteers.[11][12]

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.



Participant Population: Healthy male and female subjects, aged 18-55 years.

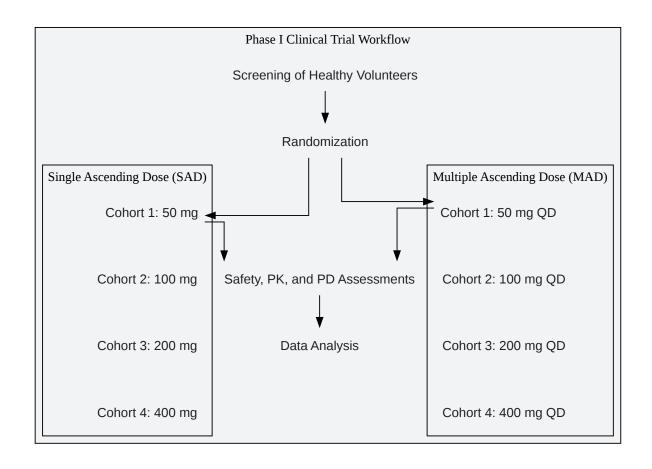
Table 2: Phase I Study Design

Cohort	Treatment (Single Ascending Dose)	Treatment (Multiple Ascending Dose - 7 days)	Number of Subjects (Active:Placebo)
1	Revaprazan 50 mg	Revaprazan 50 mg once daily	8:2
2	Revaprazan 100 mg	Revaprazan 100 mg once daily	8:2
3	Revaprazan 200 mg	Revaprazan 200 mg once daily	8:2
4	Revaprazan 400 mg	Revaprazan 400 mg once daily	8:2

## Key Assessments:

- Safety: Adverse events (AEs), serious adverse events (SAEs), physical examinations, vital signs, 12-lead ECGs, and clinical laboratory tests.
- Pharmacokinetics: Plasma concentrations of **Revaprazan** and its metabolites will be measured at predefined time points to determine Cmax, Tmax, AUC, and half-life.
- Pharmacodynamics: 24-hour intragastric pH monitoring to assess the effect on acid secretion.[8]





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Phase I Clinical Trial Workflow for **Revaprazan**.

Table 3: Published Pharmacokinetic and Pharmacodynamic Data for **Revaprazan** in Healthy Volunteers



Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/m L)	Half-life (hr)	% Time pH > 4 (Day 1)	% Time pH > 4 (Day 7)	Referen ce
100 mg	-	1.7-1.8	-	2.2-2.4	-	-	[13]
150 mg	-	1.7-1.8	-	2.2-2.4	-	-	[13]
200 mg	-	1.7-1.8	-	2.2-2.4	28.1%	34.2%	[13]

Note: Dashes indicate data not available in the provided search results.

## **Phase II Clinical Trial Protocol**

Objective: To evaluate the efficacy and safety of different doses of **Revaprazan** compared to a standard-of-care PPI for the healing of erosive esophagitis.

Study Design: A randomized, double-blind, active-controlled, dose-ranging study.

Participant Population: Patients aged 18-75 years with endoscopically confirmed EE (Los Angeles [LA] Classification Grades A, B, C, or D).[14][15]

Table 4: Phase II Study Design

Treatment Arm	Dose and Administration	Duration
1	Revaprazan 50 mg once daily	8 weeks
2	Revaprazan 100 mg once daily	8 weeks
3	Revaprazan 200 mg once daily	8 weeks
4	Esomeprazole 40 mg once daily	8 weeks

#### **Inclusion Criteria:**

- Age 18-75 years.
- Endoscopically confirmed EE (LA Grades A-D).



· History of heartburn for at least 6 months.

#### **Exclusion Criteria:**

- Previous esophageal or gastric surgery.
- Presence of gastric or duodenal ulcers.
- Helicobacter pylori infection.
- Use of other acid-suppressing medications within a specified washout period.
- Known hypersensitivity to P-CABs or PPIs.

#### **Endpoints:**

- Primary Endpoint: The proportion of patients with healed EE (LA Grade 0) at Week 8, confirmed by endoscopy.
- Secondary Endpoints:
  - Proportion of patients with healed EE at Week 4.
  - Symptom relief, assessed by patient-reported outcome (PRO) instruments such as the Reflux Disease Questionnaire (RDQ) or the GERD Symptom Assessment Scale (GSAS).
     [14][16]
  - Safety and tolerability.

#### Experimental Protocols:

- Endoscopy: Performed at screening and at Weeks 4 and 8. EE will be graded according to the LA Classification.[14][15] All endoscopic assessments should be performed by trained endoscopists blinded to the treatment allocation.
- Symptom Assessment: Patients will complete a daily electronic diary to record the frequency and severity of heartburn and other GERD-related symptoms. The RDQ or GSAS will be administered at baseline and at follow-up visits.[14][16]



## **Phase III Clinical Trial Protocol**

Objective: To confirm the efficacy and safety of the selected dose(s) of **Revaprazan** from Phase II in a larger patient population, demonstrating non-inferiority or superiority to a standard-of-care PPI for the healing and maintenance of healing of erosive esophagitis.[17][18]

Study Design: Two pivotal, randomized, double-blind, active-controlled, multicenter studies: one for the healing of EE and one for the maintenance of healed EE.

Participant Population: Patients aged 18-75 years with endoscopically confirmed EE (LA Grades A-D).

Table 5: Phase III Healing Study Design

Treatment Arm	Dose and Administration	Duration
1	Revaprazan (selected dose from Phase II) once daily	8 weeks
2	Esomeprazole 40 mg once daily	8 weeks

Table 6: Phase III Maintenance Study Design (for patients healed in the healing study)

Treatment Arm	Dose and Administration	Duration
1	Revaprazan (maintenance dose) once daily	24 weeks
2	Esomeprazole 20 mg once daily	24 weeks

Inclusion/Exclusion Criteria: Similar to Phase II, with potentially more stringent criteria to ensure a well-defined patient population.

## **Endpoints:**

Primary Endpoint (Healing Study): Proportion of patients with healed EE at Week 8.

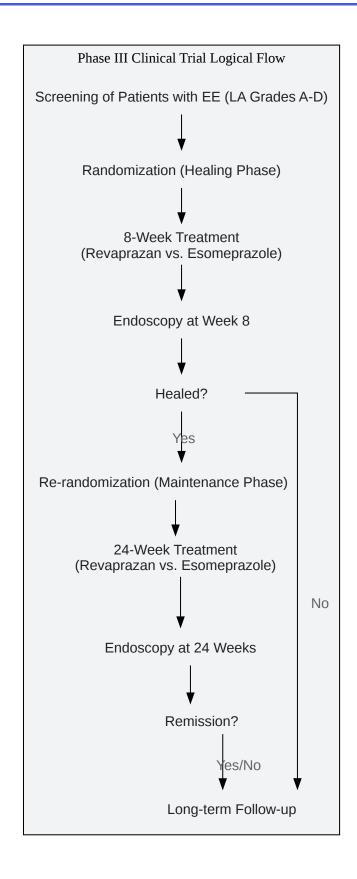
# Methodological & Application





- Primary Endpoint (Maintenance Study): Proportion of patients who remain in remission (no recurrence of EE) at 24 weeks.
- Secondary Endpoints:
  - Healing rates at earlier time points (e.g., Week 2 and 4).
  - Time to sustained symptom resolution.
  - Proportion of heartburn-free days.
  - Safety and tolerability over the longer treatment duration.





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Phase III Clinical Trial Logical Flow for Revaprazan.



# **Safety Considerations**

Across all clinical trial phases, a robust safety monitoring plan is essential. This should include:

- Regular monitoring of adverse events.
- Clinical laboratory assessments, with a particular focus on liver function tests, given that some P-CABs have been associated with hepatotoxicity.[19]
- ECG monitoring.
- Monitoring of serum gastrin levels, as long-term acid suppression can lead to hypergastrinemia.[8]

# **Data Presentation and Analysis**

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis should be performed using appropriate methods, with non-inferiority or superiority margins clearly defined in the study protocols, particularly for Phase III trials.[17]

## Conclusion

These application notes and protocols provide a comprehensive guide for the clinical development of **Revaprazan** for the treatment of erosive esophagitis. Adherence to these guidelines will facilitate the generation of robust data to support regulatory submissions and ultimately benefit patients suffering from this condition.

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